molecular formula C6H8N2O B3047456 (E)-3-(Dimethylamino)-2-formylacrylonitrile CAS No. 13974-68-0

(E)-3-(Dimethylamino)-2-formylacrylonitrile

Cat. No.: B3047456
CAS No.: 13974-68-0
M. Wt: 124.14 g/mol
InChI Key: RRUXUDNMISMLAO-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(Dimethylamino)-2-formylacrylonitrile is an organic compound characterized by its unique structure, which includes a dimethylamino group, a formyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(Dimethylamino)-2-formylacrylonitrile typically involves the reaction of dimethylamine with acrylonitrile under controlled conditions. One common method is the condensation reaction between dimethylamine and acrylonitrile in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound. Industrial methods often focus on minimizing by-products and maximizing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(Dimethylamino)-2-formylacrylonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in different amine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides or other amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or aldehydes, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(E)-3-(Dimethylamino)-2-formylacrylonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals or bioactive compounds.

    Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(Dimethylamino)-2-formylacrylonitrile involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The nitrile group can act as an electrophile, making the compound reactive towards nucleophiles. These interactions and reactivities are crucial in determining the compound’s behavior in different chemical and biological contexts.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(Dimethylamino)-2-formylacrylonitrile: can be compared with other compounds such as and .

    Dimethylaminobenzaldehyde: is used in similar synthetic applications and has comparable reactivity due to the presence of the dimethylamino group.

    Dimethylaminoethyl methacrylate: is another related compound used in polymer chemistry and has similar functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and versatility in synthesis. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(E)-3-(dimethylamino)-2-formylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-8(2)4-6(3-7)5-9/h4-5H,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUXUDNMISMLAO-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C=O)\C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13974-68-0
Record name NSC128002
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128002
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(Dimethylamino)-2-formylacrylonitrile
Reactant of Route 2
Reactant of Route 2
(E)-3-(Dimethylamino)-2-formylacrylonitrile
Reactant of Route 3
Reactant of Route 3
(E)-3-(Dimethylamino)-2-formylacrylonitrile
Reactant of Route 4
(E)-3-(Dimethylamino)-2-formylacrylonitrile
Reactant of Route 5
(E)-3-(Dimethylamino)-2-formylacrylonitrile
Reactant of Route 6
(E)-3-(Dimethylamino)-2-formylacrylonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.